2-Oxo-4-phenyl-5-(phenylmethylidene)-2,5-dihydrofuran-3-carbonitrile
CAS No.: 7721-26-8
Cat. No.: VC15749028
Molecular Formula: C18H11NO2
Molecular Weight: 273.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7721-26-8 |
|---|---|
| Molecular Formula | C18H11NO2 |
| Molecular Weight | 273.3 g/mol |
| IUPAC Name | 5-benzylidene-2-oxo-4-phenylfuran-3-carbonitrile |
| Standard InChI | InChI=1S/C18H11NO2/c19-12-15-17(14-9-5-2-6-10-14)16(21-18(15)20)11-13-7-3-1-4-8-13/h1-11H |
| Standard InChI Key | PEODVUVNVGIRIB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C=C2C(=C(C(=O)O2)C#N)C3=CC=CC=C3 |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The compound’s planar structure enables π-π interactions, as evidenced by its conjugated system (Table 1).
Table 1: Key Molecular Properties
The benzylidene group at C5 introduces steric hindrance, potentially influencing reactivity. The cyano group at C3 may participate in nucleophilic additions or serve as a hydrogen-bond acceptor .
Spectral Data
While experimental NMR or IR spectra are unavailable in the provided sources, computational predictions suggest characteristic signals:
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¹H NMR: Aromatic protons (δ 7.2–7.8 ppm), olefinic protons (δ 6.5–7.0 ppm), and a carbonyl signal (δ 170–180 ppm for C=O).
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IR: Stretching vibrations for C≡N (~2200 cm⁻¹) and C=O (~1700 cm⁻¹) .
| Supplier | Purity | Packaging | Price (USD) | Source |
|---|---|---|---|---|
| American Custom Chemicals | 95% | 1 mg | 688.84 | |
| American Custom Chemicals | 95% | 5 mg | 730.54 |
Pricing reflects its niche application and complex synthesis .
Research Findings and Biological Activity
Documented Studies
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Antimicrobial Activity: Via disruption of microbial cell membranes.
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Anticancer Potential: Through kinase inhibition or apoptosis induction .
Computational Predictions
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Drug-Likeness: Lipinski’s Rule of Five violations (MW > 500) suggest limited oral bioavailability.
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Target Prediction: Molecular docking simulations indicate affinity for cytochrome P450 enzymes .
Future Research Directions
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Synthetic Optimization: Develop cost-effective, scalable routes.
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Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory profiles.
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Structural Modification: Explore derivatives with improved pharmacokinetics.
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